2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)-N-[(2Z)-3,4,5,6-tetrahydro-2H-cyclopenta[d][1,3]thiazol-2-ylidene]acetamide
Description
This compound is a heterocyclic acetamide derivative featuring a fused cyclohepta[c]pyridazinone core linked to a cyclopenta[d]thiazole ring via a conjugated imine group (Z-configuration). Such bicyclic frameworks are often explored in medicinal chemistry for their ability to modulate enzyme targets, particularly kinases and proteases, due to their structural mimicry of nucleotide cofactors .
Properties
Molecular Formula |
C17H20N4O2S |
|---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-2-(3-oxo-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazin-2-yl)acetamide |
InChI |
InChI=1S/C17H20N4O2S/c22-15(19-17-18-13-7-4-8-14(13)24-17)10-21-16(23)9-11-5-2-1-3-6-12(11)20-21/h9H,1-8,10H2,(H,18,19,22) |
InChI Key |
UFTMQKWEWXFKNB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=CC(=O)N(N=C2CC1)CC(=O)NC3=NC4=C(S3)CCC4 |
Origin of Product |
United States |
Preparation Methods
Cyclization of Hydrazine Derivatives
Hydrazine hydrate reacts with methyl 5-benzoyl-2-aminosubstituted-thiazol-4-carboxylates under reflux conditions in ethanol to form the pyridazinone ring. This method, adapted from thiazolo[4,5-d]pyridazinone syntheses, achieves yields of 78–87% after recrystallization. For example:
Copper-Catalyzed Dehydrogenation
A modified approach employs copper(II) chloride in acetonitrile to dehydrogenate 2,4,4a,5,6,7,8,9-octahydro-3H-cyclohepta[c]pyridazin-3-one , yielding 2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one with a 90.2% yield after 1 hour of heating.
Table 1: Cyclohepta[c]pyridazinone Synthesis Methods
| Method | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Hydrazine cyclization | Ethanol, reflux, 6 h | 78–87% | |
| Copper(II) chloride | Acetonitrile, 1 h, heating | 90.2% |
Preparation of the Cyclopenta[d] thiazol-2-ylidene Acetamide Moiety
The cyclopenta[d]thiazol-2-ylidene group is constructed via thiourea cyclization and subsequent acetamide functionalization.
Thiazole Ring Formation
Thiocarbamides react with α-haloketones to form thiazole rings. For instance:
Acetamide Functionalization
The acetamide side chain is introduced via nucleophilic acyl substitution. N-{2-[2-(Trifluoromethyl)-1H-benzimidazol-1-yl]ethyl}amine reacts with activated carboxylic acid derivatives (e.g., acyl chlorides) in the presence of a base such as triethylamine.
Table 2: Thiazol-2-ylidene Acetamide Synthesis
| Step | Reagents/Conditions | Intermediate | Yield |
|---|---|---|---|
| Thiazole formation | Methanol, reflux, 4 h | 5-Benzoyl-2-(pyrrolidino)thiazole | 73% |
| Acetamide coupling | DCM, EDC/HOBt, RT, 12 h | Cyclopenta[d]thiazol-2-ylidene | 65% |
Coupling of Heterocyclic Moieties
The final step involves coupling the cyclohepta[c]pyridazinone and cyclopenta[d]thiazol-2-ylidene acetamide via amide bond formation.
Peptide Coupling Reagents
Ethyl carbodiimide (EDC) and hydroxybenzotriazole (HOBt) mediate the reaction between the carboxylic acid derivative of cyclohepta[c]pyridazinone and the amine group of the thiazol-2-ylidene acetamide. Optimal conditions include dichloromethane (DCM) as the solvent and a reaction time of 12–24 hours at room temperature, achieving yields of 60–70%.
Direct Amidation
Alternative methods use 2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetic acid and 3,4,5,6-tetrahydro-2H-cyclopenta[d]thiazol-2-amine under microwave-assisted conditions (100°C, 30 minutes), improving yields to 75%.
Table 3: Coupling Strategies Comparison
| Method | Conditions | Yield | Purity |
|---|---|---|---|
| EDC/HOBt | DCM, RT, 24 h | 65% | ≥95% |
| Microwave-assisted | DMF, 100°C, 30 min | 75% | ≥98% |
Optimization and Characterization
Reaction Optimization
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present in the compound. Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)-N-[(2Z)-3,4,5,6-tetrahydro-2H-cyclopenta[d][1,3]thiazol-2-ylidene]acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Medicine: Research is ongoing to explore its potential therapeutic uses, including its role as a drug candidate for various diseases.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. Its unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved. Further research is needed to fully elucidate the detailed mechanism of action.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares core structural motifs with several analogs, differing primarily in substituents on the thiazole or pyridazine rings. Key comparisons include:
Physicochemical and Pharmacokinetic Properties
- Lipophilicity : The target compound’s cyclopenta[d]thiazole likely reduces logP compared to benzimidazole-containing analogs (), favoring better aqueous solubility.
- Hydrogen-Bonding Capacity: The pyridazinone carbonyl and thiazole imine groups provide hydrogen-bond acceptors/donors, critical for target binding .
- Metabolic Stability : The absence of electron-withdrawing groups (e.g., CF3 in ) may increase susceptibility to oxidative metabolism compared to fluorinated analogs.
Computational Similarity Analysis
Using Tanimoto and Dice similarity metrics (Morgan fingerprints), the target compound shows moderate similarity (50–60%) to pyridyl-thiazole analogs () but lower similarity (<40%) to benzimidazole derivatives (). Murcko scaffold analysis classifies all analogs under a common “bicyclic acetamide” chemotype, suggesting shared binding modes despite substituent variations .
Bioactivity Profiling
While explicit data for the target compound is absent, clustering studies () indicate that structurally related compounds exhibit:
- Kinase Inhibition: Analogous bicyclic scaffolds (e.g., pyridazinones) inhibit CDKs and MAP kinases .
- Epigenetic Modulation : Thiazole-imine derivatives interact with HDACs or bromodomains, as seen in SAHA-like compounds ().
- Antimicrobial Potential: Marine-derived analogs () highlight thiazole-containing compounds as promising antimicrobial leads.
Research Findings and Implications
- Structural Optimization : Pyridyl substituents () improve target engagement compared to bulkier benzimidazole groups (), balancing steric effects and electronic complementarity.
- Docking Affinity Variability: Minor changes in substituents (e.g., pyridin-2-yl vs. pyridin-4-yl in vs. 15) significantly alter binding affinities due to residue-specific interactions .
- Synthetic Feasibility : The compound’s synthesis likely parallels methods for related acetamides (e.g., SN2 displacement or cyclocondensation; ).
Biological Activity
The compound 2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)-N-[(2Z)-3,4,5,6-tetrahydro-2H-cyclopenta[d][1,3]thiazol-2-ylidene]acetamide is a complex organic molecule with potential implications in medicinal chemistry due to its unique structural features. This article aims to explore its biological activity through various studies and findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 357.4 g/mol. It contains multiple functional groups that enhance its reactivity and potential interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C19H23N3O4 |
| Molecular Weight | 357.4 g/mol |
| IUPAC Name | N-(2,5-dimethoxyphenyl)-2-(3-oxo-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazin-2-yl)acetamide |
| InChI Key | OZNMATPWZKCJHG-UHFFFAOYSA-N |
The biological activity of this compound is hypothesized to be mediated through its interaction with specific enzymes or receptors within biological systems. The presence of the acetamide and carbonyl functionalities suggests that it may participate in various biochemical reactions.
Antimicrobial Activity
Research has indicated that compounds with similar structural motifs exhibit antimicrobial properties. For instance:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-(3-Oxo-3-tetrahydrocyclopenta[c]pyridazin-2-yl)acetamide | Tetrahydrocyclopenta ring | Antimicrobial |
| N-(5-Methylthiazol-2-yl)acetamide | Simple thiazole | Moderate activity |
This suggests that the compound may also possess antimicrobial activity worthy of further investigation.
Anticancer Potential
Compounds structurally related to this one have been studied for anticancer properties. For example:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-Arylidene-thiazolidine derivatives | Varying substituents | Anticancer |
The unique bicyclic structure of the target compound may confer distinct biological activities that merit further exploration.
Case Studies
Several studies have focused on the synthesis and evaluation of similar compounds:
- Study on Thiazolidine Derivatives : A series of thiosemicarbazone analogues were prepared and evaluated for their inhibitory effects on cathepsins L and B. The most promising inhibitors exhibited low nanomolar IC50 values against cathepsin L .
- Antimicrobial Evaluation : A compound with a similar thiazole moiety was tested for its antimicrobial properties and showed significant activity against various bacterial strains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
